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Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 4-(trans-
4-propylcyclohexyl)phenol (CAS No. 81936-33-6), a critical intermediate in the synthesis of

advanced liquid crystals and a versatile building block in pharmaceutical development.[1] This

document elucidates the compound's physicochemical properties, stereochemistry, and

detailed spectroscopic signature. It offers field-proven insights into the causality behind its

synthesis and the validation of its structure through modern analytical techniques. The guide is

structured to provide researchers and drug development professionals with the in-depth

knowledge required for its effective application, emphasizing the relationship between its

distinct molecular architecture and its functional properties.

Introduction: Significance and Applications
4-(trans-4-Propylcyclohexyl)phenol is a bifunctional organic compound featuring a phenol

ring linked to a propyl-substituted cyclohexane ring. Its molecular structure is notable for its

rigidity and well-defined stereochemistry, which are pivotal to its primary applications.

In Materials Science: The compound is an essential precursor for calamitic (rod-shaped)

liquid crystals used in modern display technologies.[2][3] The linear, rigid structure conferred

by the trans-cyclohexane ring, combined with the polarity of the phenol group, facilitates the
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formation of the nematic and smectic mesophases required for liquid crystal displays (LCDs).

[3] The specific trans configuration is crucial for achieving the necessary molecular packing

and alignment quality for high-performance displays.[3]

In Drug Development: As a pharmaceutical intermediate, its unique scaffold is incorporated

into more complex active pharmaceutical ingredients (APIs).[1] The lipophilic

propylcyclohexyl group can enhance a drug candidate's ability to cross cell membranes,

while the phenol moiety provides a reactive handle for further chemical modification.

Physicochemical and Stereochemical Properties
The functional utility of 4-(trans-4-propylcyclohexyl)phenol is directly derived from its

physical properties and three-dimensional structure.

Key Physicochemical Data
A summary of the compound's essential properties is provided below.

Property Value Source(s)

CAS Number 81936-33-6 [4][5][6][7][8]

Molecular Formula C₁₅H₂₂O [4][9][10]

Molecular Weight 218.33 g/mol [4][10]

Appearance
White to light yellow crystalline

solid/powder
[4][9][11]

Melting Point 138 °C (lit.) [4][7][11]

Boiling Point 339.8 °C at 760 mmHg [4]

Solubility

Soluble in methanol; very low

water solubility (125 µg/L at

20°C)

[4]

Purity Typically >98.0% (GC) [7][9]

The Criticality of trans-Stereochemistry
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The cyclohexane ring can exist in two primary stereoisomeric forms: cis and trans. In 4-(trans-
4-propylcyclohexyl)phenol, the propyl group and the phenol group are positioned on

opposite sides of the cyclohexane ring plane (1,4-diequatorial conformation).

Causality: The trans isomer is thermodynamically more stable than the cis isomer. In the trans

configuration, both bulky substituents can occupy equatorial positions on the chair

conformation of the cyclohexane ring, minimizing steric hindrance (1,3-diaxial interactions).

This stability is a key driver in synthetic routes designed to favor its formation. For applications

in liquid crystals, the linear and elongated shape of the trans isomer is essential for achieving

the necessary anisotropy and molecular ordering.[3]

Synthesis and Structural Verification Workflow
The synthesis of high-purity 4-(trans-4-propylcyclohexyl)phenol requires precise control over

reaction conditions to ensure the desired stereochemical outcome. A common and effective

industrial route involves the catalytic hydrogenation of a biphenyl precursor.

Experimental Causality:
Choice of Catalyst: Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) catalysts are

often selected for the hydrogenation of the aromatic ring. These catalysts are highly effective

under specific conditions of temperature and pressure and can be tuned to maximize the

yield of the desired trans isomer.

Purification by Recrystallization: The trans isomer is typically less soluble than the cis isomer

in common solvents like methanol due to its more ordered and stable crystal lattice structure.

This difference in solubility provides an effective and scalable method for purification. The

crude mixture is dissolved in a hot solvent and allowed to cool, causing the preferential

crystallization of the high-purity trans product.

Definitive Structural Elucidation: A Spectroscopic
Guide
Confirming the precise molecular structure and stereochemistry is non-negotiable. A multi-

technique spectroscopic approach provides a self-validating system for structural assignment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure, particularly for confirming

the trans configuration.

Protocol: ¹H NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve

it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of

Tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Acquire the spectrum on a high-resolution FT-NMR spectrometer (e.g., 400

MHz or higher).[12]

Acquisition Parameters: Use a standard pulse sequence. A relaxation delay of 2-5 seconds

and 8-16 scans are typically sufficient for a high signal-to-noise ratio.[13]

Expected ¹H NMR Spectral Data (in CDCl₃):

Aromatic Protons (δ ≈ 6.7-7.1 ppm): The protons on the phenol ring will appear as two

distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

Phenolic Proton (δ ≈ 4.5-5.5 ppm): A broad singlet corresponding to the -OH group. Its

chemical shift is concentration-dependent and it can be exchanged with D₂O.

Cyclohexane Protons (δ ≈ 1.0-2.5 ppm): This region will contain a series of complex

multiplets. The key diagnostic signal is the proton at C1 (attached to the phenyl ring). In the

trans isomer, this proton is axial and exhibits large axial-axial coupling constants (J ≈ 10-13

Hz) to its neighboring axial protons, resulting in a broad triplet of triplets. This large coupling

is a hallmark of the trans configuration.

Propyl Group Protons (δ ≈ 0.9-1.4 ppm): A triplet for the terminal methyl group (-CH₃) and

multiplets for the two methylene groups (-CH₂-).

Expected ¹³C NMR Spectral Data (in CDCl₃): The spectrum will show distinct signals for all

unique carbon atoms.
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Aromatic Carbons: Four signals in the δ 115-155 ppm region. The carbon attached to the

hydroxyl group (C4') will be the most downfield.

Cyclohexane Carbons: Signals in the δ 30-45 ppm range.

Propyl Carbons: Three signals in the δ 14-40 ppm range.

Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.

O-H Stretch (Phenol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the propyl and

cyclohexane groups.

C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ from the aromatic ring.

C=C Stretch (Aromatic): Medium to weak absorptions around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)
MS confirms the molecular weight and can provide structural information through fragmentation

patterns.

Molecular Ion Peak (M⁺): A strong peak at m/z = 218.33, corresponding to the molecular

weight of C₁₅H₂₂O.

Key Fragments: Expect fragmentation corresponding to the loss of the propyl group or

cleavage at the bond between the two rings.

Safety and Handling
As a phenol derivative, 4-(trans-4-propylcyclohexyl)phenol requires careful handling.

General Handling: Use only in a well-ventilated area, preferably under a chemical fume

hood.[14][15] Avoid breathing dust. Minimize dust generation and accumulation.[14][15]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields, and a lab coat.[14]

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible

substances like strong oxidizing agents.[14] The compound may be light-sensitive and

should be stored accordingly.

Toxicity: Phenolic compounds can be toxic if swallowed, inhaled, or absorbed through the

skin and can cause skin irritation or burns. Always consult the latest Safety Data Sheet

(SDS) before use.[9][14]

Conclusion
The molecular structure of 4-(trans-4-propylcyclohexyl)phenol is a testament to precise

chemical design. Its value in both materials science and drug development stems directly from

the combination of a rigid trans-1,4-disubstituted cyclohexane core, a lipophilic propyl chain,

and a reactive phenolic head. The analytical protocols outlined in this guide provide a robust

framework for researchers to validate its structure, ensuring the high purity and correct

stereochemistry essential for its advanced applications. A thorough understanding of this

molecule's structure-property relationships is the foundation for innovation in the fields it

serves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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